molecular formula C12H17I2NO B5088443 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol

2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol

Cat. No. B5088443
M. Wt: 445.08 g/mol
InChI Key: HLPMJIXTTXLPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[Butyl(methyl)amino]methyl}-4,6-diiodophenol (BAMDP) is a chemical compound that has gained attention in scientific research due to its potential applications in biomedical and pharmaceutical fields. BAMDP is a derivative of iodinated phenols, which have been studied extensively for their antioxidant and anti-inflammatory properties.

Scientific Research Applications

2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol has been studied for its potential applications in various biomedical and pharmaceutical fields. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of oxidative stress-related diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol has also been investigated for its potential use as a contrast agent in medical imaging.

Mechanism of Action

The mechanism of action of 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of cell signaling pathways. 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol has been shown to scavenge free radicals and reduce oxidative stress in cells. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation.
Biochemical and physiological effects:
2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can lead to a reduction in cell damage and death. 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol has also been shown to modulate cell signaling pathways and gene expression, which can have downstream effects on cellular processes such as proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol in lab experiments is its stability and solubility in water. This makes it easy to handle and administer in cell culture and animal studies. However, one limitation of using 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration for experimental use.

Future Directions

There are many potential future directions for 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol research. One direction is to investigate its potential use as a therapeutic agent for oxidative stress-related diseases. Another direction is to explore its use as a contrast agent in medical imaging. Additionally, further studies are needed to elucidate the mechanism of action of 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol and its downstream effects on cellular processes.

Synthesis Methods

The synthesis of 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol involves the reaction of 4,6-diiodoresorcinol with butyl(methyl)amine in the presence of formaldehyde. The reaction yields 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol as a yellow crystalline solid, which can be purified by recrystallization. The synthesis method has been optimized to achieve high yield and purity of the product.

properties

IUPAC Name

2-[[butyl(methyl)amino]methyl]-4,6-diiodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17I2NO/c1-3-4-5-15(2)8-9-6-10(13)7-11(14)12(9)16/h6-7,16H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPMJIXTTXLPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C(=CC(=C1)I)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17I2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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